molecular formula C15H12BrNO2 B5109601 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one

1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one

Cat. No. B5109601
M. Wt: 318.16 g/mol
InChI Key: YJEBKUCZBHQMBX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, also known as BHPP, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BHPP is a synthetic molecule that belongs to the class of chalcones, which are organic compounds that possess a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of enzymes such as tyrosinase and cyclooxygenase-2, which are involved in the production of melanin and pro-inflammatory cytokines, respectively. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has also been shown to inhibit the activation of signaling pathways such as NF-κB and MAPK, which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to possess various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to possess anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has also been shown to possess anti-obesity properties by reducing body weight and fat accumulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is its versatility, which allows it to be used in various fields such as medicine, agriculture, and material science. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is also relatively easy to synthesize and can be obtained in high purity. However, one of the main limitations of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one is its low solubility in water, which can limit its application in certain experiments. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the research and development of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one. Another potential direction is the development of novel derivatives of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one with improved properties such as increased solubility and stability. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one as a potential therapeutic agent.

Synthesis Methods

1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the reaction of an aldehyde or ketone with an enolate to form an α, β-unsaturated carbonyl compound. In the case of 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one, the reaction involves the condensation of 4-bromobenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then subjected to an amination reaction using an amine such as aniline to form 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one.

Scientific Research Applications

1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In agriculture, 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been shown to possess anti-microbial properties by inhibiting the growth of plant pathogens. In material science, 1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one has been used as a precursor for the synthesis of various organic materials such as polymers and dyes.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-12-6-4-11(5-7-12)15(19)8-9-17-13-2-1-3-14(18)10-13/h1-10,17-18H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEBKUCZBHQMBX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one

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